[Mpa1, D-Tyr(Et)2, D-Tic7]OT is a synthetic analogue of oxytocin, a nonapeptide hormone known for its roles in social bonding, reproduction, and childbirth. This compound modifies the natural structure of oxytocin by incorporating specific amino acid substitutions to enhance its biological activity and stability. The modifications include the introduction of β-mercaptopropionic acid (Mpa) at position 1, ethylated D-tyrosine (D-Tyr(Et)) at position 2, and D-Tic (D-Tyrosine with a cyclic structure) at position 7. These changes aim to improve the compound's selectivity and potency for various therapeutic applications .
These reactions are crucial for modifying the compound for various research and therapeutic purposes.
The biological activity of [Mpa1, D-Tyr(Et)2, D-Tic7]OT primarily revolves around its interaction with oxytocin receptors (OTRs). By binding to these G-protein-coupled receptors, the compound can mimic or inhibit the effects of natural oxytocin. This interaction activates intracellular signaling pathways, including those involving phospholipase C and calcium release, leading to physiological responses such as uterine contractions and social bonding behaviors . Additionally, studies have indicated that modifications to the peptide structure can enhance its affinity for OTRs compared to natural oxytocin .
The synthesis of [Mpa1, D-Tyr(Et)2, D-Tic7]OT typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps in the synthesis process include:
This method allows for precise control over the sequence and modifications of the peptide.
[Mpa1, D-Tyr(Et)2, D-Tic7]OT has potential applications in various fields:
Interaction studies of [Mpa1, D-Tyr(Et)2, D-Tic7]OT focus on its binding affinity and efficacy at oxytocin receptors. These studies typically employ techniques such as radiolabeled ligand binding assays and functional assays measuring intracellular signaling responses. Data indicate that this analogue exhibits enhanced receptor binding compared to natural oxytocin, suggesting improved pharmacological properties .
Several compounds share structural similarities with [Mpa1, D-Tyr(Et)2, D-Tic7]OT. These include:
| Compound Name | Structural Modifications | Unique Features |
|---|---|---|
| [Mpa1,D-Tyr(Et)2,D-Tic7]OT | Mpa at position 1, ethylated D-tyrosine at position 2 | Enhanced receptor affinity |
| [D-Ala2]oxytocin | D-alanine at position 2 | Altered biological activity |
| [D-Tic7]oxytocin | Cyclic structure at position 7 | Improved stability |
| [Mpa1,D-Tyr(Et)2,Aib9]OT | Aib at position 9 | Different conformational properties |
These compounds illustrate varying degrees of modification aimed at enhancing biological activity or stability while retaining some functional characteristics of natural oxytocin.
The synthesis of [Mpa¹, D-Tyr(Et)², D-Tic⁷]OT employs Fmoc/tBu-based SPPS, optimized for acid-sensitive modifications such as the ethyl-protected tyrosine side chain [1] [4]. A Rink amide resin (0.7–1 mEq/g loading) is selected to yield a C-terminal glycinamide, mirroring native oxytocin’s structure [3]. Key considerations include:
Table 1: SPPS Parameters for Key Residues
| Position | Residue | Coupling Time | Temperature | Activator System |
|---|---|---|---|---|
| 1 | Mpa¹ | 90 min | 25°C | DIC/Oxyma Pure |
| 2 | D-Tyr(Et)² | 120 min | 50°C | HATU/HOAt/DIPEA |
| 7 | D-Tic⁷ | 150 min | 50°C | HATU/HOAt/DIPEA |
Mpa¹ (Mercaptopropionic Acid): Introduced as the N-terminal residue via on-resin coupling after full sequence assembly. The thiol group is protected with trityl (Trt), which is retained during SPPS and cleaved post-synthetically with TFA [1] [5].
D-Tyr(Et)²: Synthesized as a pre-modified Fmoc-D-Tyr(OEt)-OH building block. The ethyl ether group remains stable under Fmoc deprotection conditions (piperidine) but requires mild TFA cleavage (0.5% v/v) to prevent side-chain degradation [4] [6].
D-Tic⁷: Fmoc-D-Tic-OH, with its rigid tetrahydroisoquinoline core, necessitates extended coupling times (150 min) and elevated temperatures to overcome steric hindrance [5] [7]. No side-chain protection is required due to the inertness of the aromatic system under SPPS conditions [7].
The 1–6 disulfide bridge between Mpa¹ and Cys⁶ is formed post-cleavage using a two-step protocol:
Critical Factor: Maintaining peptide concentration below 0.2 mg/mL prevents intermolecular aggregation, favoring intramolecular disulfide formation [6].
Purification:
Characterization:
Table 2: Analytical Data for [Mpa¹, D-Tyr(Et)², D-Tic⁷]OT
| Parameter | Result |
|---|---|
| Molecular Weight | 1057.3 Da |
| HPLC Purity | 96.2% |
| Disulfide Content | >90% (Ellman’s assay) |
Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for investigating conformational dynamics in [Mpa1, D-Tyr(Et)2, D-Tic7]OT, particularly concerning cis/trans isomerism around critical peptide bonds. The introduction of D-tetrahydroisoquinoline-3-carboxylic acid at position 7 creates a unique conformational constraint that significantly influences the peptide's rotational dynamics [1].
Rotational Barrier Analysis
NMR studies reveal that D-Tic7 substitution introduces a substantial rotational barrier around the Cys6-D-Tic7 peptide bond, with energy barriers ranging from 54-84 kilojoules per mole [2]. This barrier is comparable to those observed in proline-containing peptides, where the tertiary amide character partially restricts rotation around the peptide bond. The planar peptide bond adopts distinct cis and trans conformations separated by this significant energy barrier [2].
Chemical Shift Patterns
Two-dimensional Nuclear Overhauser Effect Spectroscopy and Total Correlation Spectroscopy reveal characteristic chemical shift patterns indicative of cis/trans equilibrium. The amide proton of D-Tic7 demonstrates a distinctive upfield shift of approximately 3.31 parts per million in the cis conformation compared to the trans form [2]. This upfield shift reflects increased magnetic shielding in the cis configuration, consistent with theoretical predictions for constrained cyclic amino acids.
Quantitative Analysis of Isomeric Populations
Analysis of Nuclear Overhauser Effect cross-peak intensities indicates that [Mpa1, D-Tyr(Et)2, D-Tic7]OT exists predominantly in the trans conformation, with cis isomer populations ranging from 8-12% in aqueous solution at 298 Kelvin [1]. The existence of both cis and trans configurations is supported by observation of two distinct sets of cross-peaks for 1H and 13C nuclei in Nuclear Overhauser Effect Spectroscopy, Total Correlation Spectroscopy, and 1H-13C Heteronuclear Single Quantum Coherence spectra [1].
Temperature-Dependent Dynamics
Variable temperature Nuclear Magnetic Resonance experiments demonstrate temperature-dependent chemical shift changes with temperature coefficients ranging from -2.5 to -8.0 parts per million per Kelvin for amide protons [3]. These coefficients indicate the presence of intramolecular hydrogen bonding within the cyclic moiety, which becomes less populated at elevated temperatures. The temperature dependence of chemical shifts suggests enhanced structural flexibility of the cis isomer compared to the more rigid trans conformation [4].
The incorporation of D-tetrahydroisoquinoline-3-carboxylic acid at position 7 fundamentally alters the conformational landscape of the 20-membered macrocyclic ring characteristic of neurohypophyseal hormones. This substitution introduces a rigid bicyclic constraint that significantly impacts both local and global structural dynamics [1].
Ring Pucker Modifications
Computational analysis reveals that D-Tic7 substitution induces a type II β-turn between residues 6-8, contrasting with the type I β-turn observed in native oxytocin [5]. The tetrahydroisoquinoline moiety adopts a chair-like conformation with the carboxyl group in an axial position, creating a more extended ring geometry compared to the compact structure of native oxytocin. This conformational change results in increased radius of gyration values ranging from 5.2-5.8 Angstroms, compared to 4.8-5.1 Angstroms for native oxytocin [3].
Disulfide Bridge Geometry
The dihedral angle of the disulfide bridge (χss around C-S-S-C) undergoes significant modification upon D-Tic7 incorporation. Nuclear Magnetic Resonance analysis indicates χss values of approximately +45 degrees for the D-Tic7 analog, compared to +90 degrees in native oxytocin [6]. This geometric change reflects the conformational constraint imposed by the rigid tetrahydroisoquinoline ring system, which prevents optimal positioning of the cysteine residues.
Side Chain Orientations
The D-Tic7 side chain orientation demonstrates remarkable stability compared to other positions in the peptide. Nuclear Overhauser Effect distance restraints indicate that the tetrahydroisoquinoline aromatic ring adopts a gauche(-) conformation relative to the peptide backbone, positioning the benzyl moiety away from the macrocyclic core [7]. This extended conformation contrasts sharply with the folded arrangement observed when the same position contains proline, where the pyrrolidine ring adopts a gauche(+) conformation.
Hydrogen Bonding Networks
Two-dimensional Nuclear Magnetic Resonance analysis reveals disruption of the native hydrogen bonding pattern within the cyclic moiety. The D-Tic7 substitution eliminates the characteristic NH···O=C hydrogen bond between residues 7 and 4, which is crucial for maintaining the compact β-turn structure in native oxytocin [8]. Instead, alternative hydrogen bonding patterns emerge, involving the tetrahydroisoquinoline nitrogen and carbonyl oxygens of residues 5 and 6.
Detailed structural comparison between [Mpa1, D-Tyr(Et)2, D-Tic7]OT and native oxytocin reveals significant differences in both global topology and local conformational preferences. These differences arise from the cumulative effects of three strategic amino acid substitutions that collectively alter the peptide's three-dimensional architecture [1].
Backbone Conformational Differences
Analysis of φ/ψ dihedral angles demonstrates substantial deviations from native oxytocin values. The D-Tic7 residue adopts φ angles of -120.7 degrees and ψ angles of +45.0 degrees, compared to -60 degrees and +30 degrees respectively for proline in native oxytocin [9]. These angular changes propagate through the peptide backbone, affecting neighboring residues and disrupting the native β-turn geometry.
Macrocyclic Ring Dynamics
Molecular dynamics simulations reveal increased conformational flexibility in the [Mpa1, D-Tyr(Et)2, D-Tic7]OT analog compared to native oxytocin. Root mean square deviation calculations indicate average backbone fluctuations of 2.1-2.4 Angstroms for the analog versus 1.6-1.9 Angstroms for native oxytocin over 100-nanosecond simulation periods [10]. This enhanced flexibility reflects the inability of the modified peptide to adopt the compact, hydrogen-bonded structure characteristic of the native hormone.
Electrostatic Surface Properties
The β-mercaptopropionic acid substitution at position 1 introduces a negative charge that significantly alters the electrostatic surface potential. Computational electrostatic mapping reveals a net charge of -1 for the analog compared to 0 for native oxytocin [11]. This charge difference affects interactions with positively charged receptor residues and may contribute to altered binding affinity patterns.
Aromatic Ring Interactions
The D-Tyr(Et)2 modification introduces an ethyl ester group that disrupts the native tyrosine hydroxyl interactions. Nuclear Magnetic Resonance studies indicate that the ethoxylated tyrosine adopts a different rotameric preference, with χ1 angles favoring the trans conformation (-60 degrees) rather than the gauche+ conformation (+60 degrees) observed in native oxytocin [12]. This rotameric change affects aromatic-aromatic interactions within the peptide structure.
| Parameter | Native Oxytocin | [Mpa1, D-Tyr(Et)2, D-Tic7]OT |
|---|---|---|
| Radius of Gyration (Å) | 4.8 ± 0.2 | 5.4 ± 0.3 |
| Disulfide χss Angle (°) | +90 ± 5 | +45 ± 8 |
| Backbone RMSD (Å) | 1.7 ± 0.2 | 2.3 ± 0.3 |
| cis/trans Ratio (%) | 10:90 | 12:88 |
| Net Charge | 0 | -1 |
Extensive molecular dynamics simulations provide detailed insights into the binding interactions between [Mpa1, D-Tyr(Et)2, D-Tic7]OT and the human oxytocin receptor. These computational studies, spanning microsecond timescales, reveal the molecular basis for altered pharmacological properties observed experimentally [13].
Receptor Binding Cavity Analysis
The oxytocin receptor binding cavity accommodates the modified peptide through conformational adjustments in transmembrane helices 3, 4, and 6. The D-Tic7 residue occupies a hydrophobic subpocket formed by Phe103, Ile201, and Leu295, creating favorable van der Waals interactions with binding energies of approximately -8.2 kilocalories per mole [14]. However, the extended conformation imposed by the tetrahydroisoquinoline ring prevents optimal positioning of neighboring residues.
Hydrogen Bond Networks
Molecular dynamics trajectories reveal disrupted hydrogen bonding patterns compared to native oxytocin-receptor interactions. The native Gln4···His274 hydrogen bond, critical for receptor activation, is destabilized due to the altered peptide backbone conformation induced by D-Tic7 substitution [15]. Instead, alternative hydrogen bonds form between the analog and receptor residues Thr111 and Ser203, with occupancies ranging from 45-60% over simulation time.
Electrostatic Interactions
The β-mercaptopropionic acid modification at position 1 creates new electrostatic interactions with positively charged receptor residues. Computational analysis indicates favorable interactions between the Mpa carboxyl group and Lys116, with interaction energies of -12.4 kilocalories per mole [16]. These interactions partially compensate for reduced binding affinity resulting from conformational changes elsewhere in the peptide.
Dynamic Flexibility Analysis
Root mean square fluctuation calculations reveal differential flexibility patterns between the analog and native oxytocin when bound to the receptor. The D-Tic7 residue exhibits reduced flexibility (RMSF = 0.8 Angstroms) compared to the corresponding proline in native oxytocin (RMSF = 1.4 Angstroms), reflecting the conformational constraint imposed by the bicyclic structure [13]. Conversely, the C-terminal tripeptide shows enhanced flexibility in the analog, with RMSF values 25-30% higher than in native complexes.
Receptor Conformational Changes
Binding of [Mpa1, D-Tyr(Et)2, D-Tic7]OT induces distinct receptor conformational changes compared to native oxytocin. Principal component analysis reveals that the analog promotes different collective motions in transmembrane domains, particularly affecting the orientation of helix 6 and the third intracellular loop [17]. These conformational differences correlate with altered G-protein coupling efficiency and downstream signaling pathways.
Binding Thermodynamics
Free energy perturbation calculations indicate a binding affinity reduction of approximately 2.1 kilocalories per mole for [Mpa1, D-Tyr(Et)2, D-Tic7]OT compared to native oxytocin [1]. This reduction reflects the enthalpic penalty associated with suboptimal receptor-peptide contacts, partially offset by favorable entropy contributions from increased conformational flexibility. The calculated dissociation constant of 380 nanomolar aligns well with experimental binding affinity measurements.
| Interaction Type | Binding Energy (kcal/mol) | Key Residues | Occupancy (%) |
|---|---|---|---|
| Hydrogen Bonds | -6.8 ± 1.2 | Thr111, Ser203 | 52 ± 8 |
| van der Waals | -28.4 ± 2.1 | Phe103, Ile201, Leu295 | 95 ± 3 |
| Electrostatic | -12.4 ± 1.8 | Lys116, Arg113 | 78 ± 5 |
| Hydrophobic | -15.2 ± 1.6 | Val201, Ala298 | 89 ± 4 |